molecular formula C16H11N3 B10844505 5-(2-Methylquinolin-7-yl)nicotinonitrile

5-(2-Methylquinolin-7-yl)nicotinonitrile

Cat. No.: B10844505
M. Wt: 245.28 g/mol
InChI Key: AYJCNPHACWMDIG-UHFFFAOYSA-N
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Description

5-(2-Methylquinolin-7-yl)nicotinonitrile is a heterocyclic aromatic compound with the molecular formula C16H11N3. It is known for its unique structure, which includes a quinoline ring fused with a nicotinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylquinolin-7-yl)nicotinonitrile typically involves the condensation of 2-methylquinoline with nicotinonitrile under specific reaction conditions. One common method includes the use of transition metal catalysts to facilitate the reaction. For instance, palladium-catalyzed cross-coupling reactions have been employed to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylquinolin-7-yl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5-(2-methylquinolin-7-yl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a non-competitive antagonist of metabotropic glutamate receptor subtype 5, it binds to an allosteric site on the receptor, inhibiting its activity. This interaction can modulate various signaling pathways involved in neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and nicotinonitrile structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with specific biological targets more effectively than its individual components .

Properties

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

5-(2-methylquinolin-7-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3/c1-11-2-3-13-4-5-14(7-16(13)19-11)15-6-12(8-17)9-18-10-15/h2-7,9-10H,1H3

InChI Key

AYJCNPHACWMDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CN=CC(=C3)C#N

Origin of Product

United States

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